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Compound of Interest

Compound Name: 5-HT4R agonist-1

Cat. No.: B15601372 Get Quote

This technical guide provides a comprehensive overview of the preclinical safety and toxicology

data for the selective, high-affinity 5-HT4 receptor agonist, Prucalopride. The information is

intended for researchers, scientists, and drug development professionals to facilitate an in-

depth understanding of the non-clinical safety profile of this compound.

Executive Summary
Prucalopride, a dihydro-benzofurancarboxamide derivative, demonstrates a favorable

preclinical safety profile.[1] Extensive non-clinical evaluation in various animal models,

including mice, rats, rabbits, and dogs, has been conducted to characterize its potential toxicity.

The key findings indicate a low potential for acute toxicity and no significant target organ

toxicity at clinically relevant exposures in long-term studies. While rodent-specific carcinogenic

findings were observed at very high doses, these are considered to have low relevance to

human risk due to non-genotoxic, species-specific mechanisms.[1][2] Prucalopride is not

considered to have mutagenic or significant reproductive and developmental toxicity potential.

[3] Comprehensive cardiovascular safety pharmacology studies have shown no clinically

relevant effects on key cardiovascular parameters, a critical differentiator from earlier-

generation 5-HT4 agonists.[4]

Pharmacodynamics and Mechanism of Action
Prucalopride is a selective agonist with high affinity for the 5-hydroxytryptamine type 4 (5-HT4)

receptor.[5] Its therapeutic effect in chronic constipation is mediated through the activation of 5-

HT4 receptors in the gastrointestinal tract, which enhances the release of acetylcholine and
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stimulates colonic peristalsis, thereby increasing bowel motility.[6][7] The selectivity of

prucalopride for the 5-HT4 receptor is a key feature of its safety profile, minimizing off-target

effects.[1]

Activation of the 5-HT4 receptor, a G-protein coupled receptor (GPCR), primarily involves the

Gs alpha subunit. This initiates a signaling cascade that leads to the activation of adenylyl

cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent

activation of Protein Kinase A (PKA).[4][6] PKA can then phosphorylate various downstream

targets, leading to the modulation of neuronal excitability and neurotransmitter release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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